![molecular formula C13H23NO5 B2589620 2-([(叔丁氧基)羰基]氨基)-3-(氧杂环己烷-2-基)丙酸 CAS No. 1404732-38-2](/img/structure/B2589620.png)
2-([(叔丁氧基)羰基]氨基)-3-(氧杂环己烷-2-基)丙酸
描述
2-([(Tert-butoxy)carbonyl]amino)-3-(oxan-2-yl)propanoic acid is a synthetic compound that belongs to the class of amino acids. It is characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group attached to the amino group and an oxan-2-yl group attached to the propanoic acid backbone. This compound is commonly used in peptide synthesis and serves as a building block in the preparation of various peptides and proteins.
科学研究应用
2-([(Tert-butoxy)carbonyl]amino)-3-(oxan-2-yl)propanoic acid has a wide range of scientific research applications, including:
Peptide Synthesis: It is used as a building block in the synthesis of peptides and proteins, facilitating the formation of peptide bonds.
Medicinal Chemistry: The compound is utilized in the design and synthesis of peptide-based drugs and therapeutic agents.
Bioconjugation: It serves as a linker in the conjugation of peptides to various biomolecules, enhancing their stability and bioavailability.
Chemical Biology: The compound is employed in the study of protein-protein interactions and enzyme-substrate interactions.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-([(Tert-butoxy)carbonyl]amino)-3-(oxan-2-yl)propanoic acid typically involves the protection of the amino group with a tert-butoxycarbonyl (Boc) group. The general synthetic route can be summarized as follows:
Protection of the Amino Group: The amino group of the starting material is protected using tert-butoxycarbonyl chloride (Boc-Cl) in the presence of a base such as triethylamine (TEA) or sodium bicarbonate (NaHCO₃).
Formation of the Oxan-2-yl Group: The oxan-2-yl group is introduced through a nucleophilic substitution reaction using an appropriate oxirane derivative.
Coupling Reaction: The protected amino acid is then coupled with the oxirane derivative under suitable reaction conditions to form the desired product.
Industrial Production Methods
Industrial production of 2-([(Tert-butoxy)carbonyl]amino)-3-(oxan-2-yl)propanoic acid follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers and large-scale reactors to ensure high yield and purity of the final product. The reaction conditions are optimized to minimize side reactions and maximize the efficiency of the synthesis.
化学反应分析
Types of Reactions
2-([(Tert-butoxy)carbonyl]amino)-3-(oxan-2-yl)propanoic acid undergoes various chemical reactions, including:
Deprotection: The Boc protecting group can be removed under acidic conditions using reagents such as trifluoroacetic acid (TFA) or hydrochloric acid (HCl).
Coupling Reactions: The compound can participate in peptide coupling reactions using reagents like dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC) in the presence of a coupling agent such as hydroxybenzotriazole (HOBt).
Substitution Reactions: The oxan-2-yl group can undergo nucleophilic substitution reactions with various nucleophiles.
Common Reagents and Conditions
Deprotection: Trifluoroacetic acid (TFA), hydrochloric acid (HCl)
Coupling Reactions: Dicyclohexylcarbodiimide (DCC), N,N’-diisopropylcarbodiimide (DIC), hydroxybenzotriazole (HOBt)
Substitution Reactions: Various nucleophiles depending on the desired substitution
Major Products Formed
The major products formed from these reactions include deprotected amino acids, coupled peptides, and substituted derivatives of the original compound.
作用机制
The mechanism of action of 2-([(Tert-butoxy)carbonyl]amino)-3-(oxan-2-yl)propanoic acid primarily involves its role as a protected amino acid in peptide synthesis. The Boc protecting group prevents unwanted side reactions during peptide bond formation, ensuring the selective coupling of amino acids. Upon deprotection, the free amino group can participate in further reactions, facilitating the synthesis of complex peptides and proteins.
相似化合物的比较
Similar Compounds
Boc-Ala-OH: Boc-protected alanine
Boc-Gly-OH: Boc-protected glycine
Boc-Lys-OH: Boc-protected lysine
Boc-Ser-OH: Boc-protected serine
Comparison
Compared to other Boc-protected amino acids, 2-([(Tert-butoxy)carbonyl]amino)-3-(oxan-2-yl)propanoic acid is unique due to the presence of the oxan-2-yl group, which imparts distinct chemical properties and reactivity. This uniqueness makes it valuable in specific peptide synthesis applications where the oxan-2-yl group plays a crucial role in the desired biological activity or chemical stability of the final product.
属性
IUPAC Name |
2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-(oxan-2-yl)propanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H23NO5/c1-13(2,3)19-12(17)14-10(11(15)16)8-9-6-4-5-7-18-9/h9-10H,4-8H2,1-3H3,(H,14,17)(H,15,16) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BISJPAWMNDEOGL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CC1CCCCO1)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H23NO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1404732-38-2 | |
| Record name | 2-([(tert-butoxy)carbonyl]amino)-3-(oxan-2-yl)propanoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details














体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
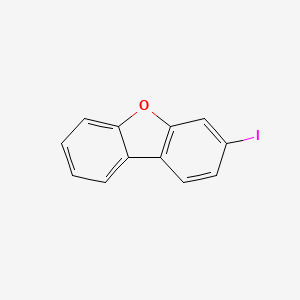
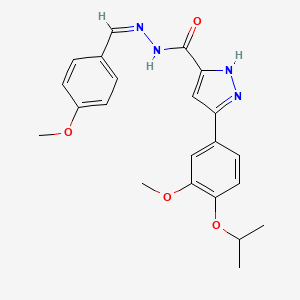
![{[3-(4-chlorophenyl)-1-phenyl-1H-pyrazol-4-yl]methyl}(methyl)amine](/img/structure/B2589541.png)
![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[3-(4-ethylphenyl)-1,2,4-oxadiazol-5-yl]-N-methylthiophene-3-sulfonamide](/img/structure/B2589542.png)
![N-(2-(7-chloro-3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)-2-(2,4-difluorophenyl)acetamide](/img/structure/B2589543.png)
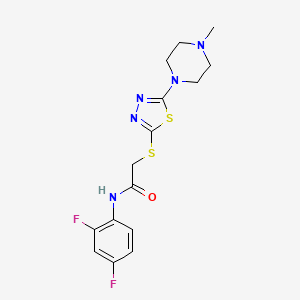
![N-{2-[1-(4-fluoro-3-methylbenzenesulfonyl)piperidin-2-yl]ethyl}-N'-(4-methoxyphenyl)ethanediamide](/img/structure/B2589548.png)
![4-{[{[Amino(imino)methyl]amino}(imino)methyl]amino}benzoic acid hydrochloride](/img/new.no-structure.jpg)
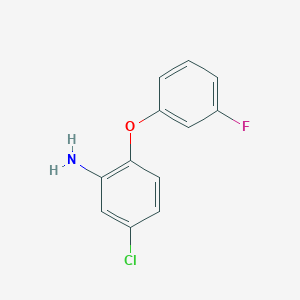
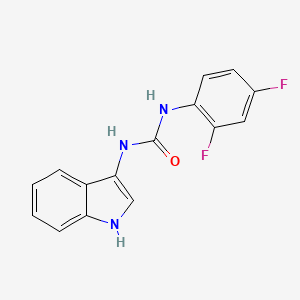
![5-((4-Chlorophenyl)(3-methylpiperidin-1-yl)methyl)-2-ethylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2589557.png)
![1-(4-Acetylphenyl)-3-[1-(4-ethoxyphenyl)-5-oxopyrrolidin-3-yl]urea](/img/structure/B2589558.png)
![(1R,2S,5S)-3-(3-nitropyridin-2-yl)-3-azabicyclo[3.1.0]hexane-2-carboxylic acid](/img/structure/B2589559.png)
![N-[1-(3-cyanopyrazin-2-yl)azetidin-3-yl]-4-(2,5-dioxopyrrolidin-1-yl)-N-methylbenzene-1-sulfonamide](/img/structure/B2589560.png)
